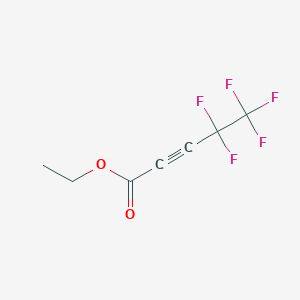

Ethyl 4,4,5,5,5-pentafluoropent-2-ynoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4,4,5,5,5-pentafluoropent-2-ynoate is a useful research compound. Its molecular formula is C7H5F5O2 and its molecular weight is 216.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

Ethyl 4,4,5,5,5-pentafluoropent-2-ynoate serves as a versatile intermediate in organic synthesis. Its structure facilitates the formation of more complex organic molecules through various reactions such as nucleophilic substitutions and coupling reactions. The extensive fluorination enhances its reactivity compared to non-fluorinated analogs, making it a valuable precursor in synthetic pathways.

Reactivity Comparisons

The compound's reactivity can be contrasted with similar fluorinated compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-fluorobut-2-ynoate | CHFO | Contains only one fluorine atom; less reactive. |

| Methyl 3-fluoroacrylate | CHFO | Lacks multiple fluorine atoms; used in polymer synthesis. |

| Ethyl 4,4-difluorobut-2-ynoate | CHFO | Exhibits moderate reactivity with two fluorine atoms. |

This compound stands out due to its extensive fluorination which significantly enhances its chemical reactivity and stability compared to these similar compounds.

Materials Science

Applications in Polymer Chemistry

The unique properties of this compound make it suitable for applications in materials science. Its ability to participate in polymerization reactions allows it to be incorporated into novel polymer matrices that exhibit improved thermal stability and chemical resistance due to the presence of fluorine.

Fluorinated Materials Development

Fluorinated materials are known for their low surface energy and hydrophobicity, making them ideal candidates for coatings and sealants that require water repellency and durability. This compound can be utilized in the development of such advanced materials.

Case Studies

-

Synthesis of Fluorinated Polymers

A study demonstrated the use of this compound in synthesizing high-performance polymers with enhanced thermal properties. The incorporation of this compound into polymer chains resulted in materials that maintained structural integrity at elevated temperatures while exhibiting low flammability. -

Drug Design Initiatives

In a pharmaceutical research initiative aimed at developing new anti-inflammatory drugs, this compound was evaluated for its potential as a lead compound. Initial docking studies indicated favorable interactions with target proteins involved in inflammatory pathways.

Analyse Des Réactions Chimiques

Hydrogermylation Reactions

The compound undergoes hydrogermylation in the presence of aluminum chloride (AlCl₃) and germyl reagents (e.g., Ph₃GeH, Bu₃GeH). This reaction demonstrates regio- and stereoselectivity influenced by fluorine substituents.

-

Reaction Conditions :

-

Catalyst: AlCl₃

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Temperature: Room temperature

-

-

Product Distribution :

-

Ph₃GeH : Major products include trans-addition isomers (Z)-4β and (Z)-5β.

-

Bu₃GeH : Predominantly trans-addition products (E)-5α and (Z)-5β.

-

Table 1: Hydrogermylation Product Ratios

| Germyl Reagent | Major Isomers | Yield (%) |

|---|---|---|

| Ph₃GeH | (Z)-4β/(Z)-5β | 67:33 |

| Bu₃GeH | (E)-5α/(Z)-5β | 31:62 |

This stereoselectivity arises from steric and electronic effects of fluorine atoms, which direct germyl addition to the less hindered face of the alkyne .

Thioconjugate Addition-Oxidation-Diels–Alder Sequence

Ethyl 4,4,5,5,5-pentafluoropent-2-ynoate participates in a three-component coupling with thiols and dienes. The sequence involves:

-

Thioconjugate Addition : Reaction with toluenethiol (HS-C₆H₅) forms a thioester intermediate.

-

Oxidation : Conversion of the intermediate to an α,β-unsaturated ester using LiClO₄.

-

Diels–Alder Cycloaddition : Reaction with cyclopentadiene to yield chiral carboxylic acid derivatives.

Table 2: Reaction Yields Under Optimized Conditions

| Step | Yield (%) | Key Additive |

|---|---|---|

| Oxidation | 71 | LiClO₄ |

| Diels–Alder | N/A | None |

The use of LiClO₄ significantly enhances oxidation efficiency, enabling high yields of the final cycloadduct .

Nucleophilic Addition and Substitution

The alkyne ester undergoes nucleophilic addition due to the electron-deficient triple bond. Fluorine atoms stabilize carbocation intermediates, facilitating reactions such as:

-

Hydrogenation : Partial or full reduction of the alkyne.

-

Cycloaddition : Participation in [2+2] or [4+2] cycloaddition reactions.

Mechanism :

The electron-withdrawing effect of fluorine atoms polarizes the alkyne, making it susceptible to nucleophilic attack. For example, hydride reagents (e.g., LiAlH₄) can reduce the alkyne to substituted alkenes or alkanes.

Esterification and Transesterification

This compound reacts with phenols (e.g., 4-nitrophenol) via esterification, facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). This produces substituted esters such as (E)-4-nitrophenyl pentafluoropent-2-enoate.

Reaction Conditions :

-

Reagents: DCC, 4-nitrophenol

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Yield: 76%

This highlights the compound’s versatility in forming new ester derivatives .

Dehydration Reactions

While primarily focused on its synthesis, this compound can be prepared via dehydration of ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-pentanoate using phosphorous pentoxide (P₂O₅) . This underscores its stability under dehydrating conditions.

Key Observations

-

Fluorine Effects : The high degree of fluorination enhances stability and directs regio- and stereoselectivity in reactions.

-

Versatility : The compound participates in diverse reactions, from nucleophilic addition to cycloaddition and esterification.

-

Catalyst Dependency : Reactions like hydrogermylation and thioconjugate addition require specific catalysts (AlCl₃, LiClO₄) for optimal yields.

Propriétés

Numéro CAS |

129922-54-9 |

|---|---|

Formule moléculaire |

C7H5F5O2 |

Poids moléculaire |

216.10 g/mol |

Nom IUPAC |

ethyl 4,4,5,5,5-pentafluoropent-2-ynoate |

InChI |

InChI=1S/C7H5F5O2/c1-2-14-5(13)3-4-6(8,9)7(10,11)12/h2H2,1H3 |

Clé InChI |

BPNVIQXAKVAZMC-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C#CC(C(F)(F)F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.